This compound can be derived from L-aspartic acid through various synthetic pathways. It is classified under the category of amino acids, specifically as a non-proteinogenic amino acid due to its unique structure and function in biological systems. Its structural formula can be represented as CHO, indicating the presence of a hydroxyl group, a ketone, and a phenyl group.
The synthesis of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid can be achieved through several methodologies, including chemical synthesis and biocatalytic processes.
The molecular structure of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid features:
The compound's three-dimensional conformation can significantly influence its reactivity and interaction with biological targets, particularly in drug design.
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid participates in various chemical reactions, primarily:
These reactions are essential for synthesizing pharmaceuticals, especially those targeting angiotensin-converting enzyme pathways.
The mechanism of action for 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid primarily relates to its role as an intermediate in the synthesis of angiotensin-converting enzyme inhibitors. These inhibitors work by blocking the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure and alleviating conditions such as hypertension.
The physical and chemical properties of 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid include:
These properties are crucial for its handling during synthesis and application in pharmaceutical formulations.
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid has several significant applications:
Molecular identity: 2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid (CAS 146912-63-2) has the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol [1]. The compound possesses a stereogenic carbon at the C2 position, where the (S)-configuration is critical for its biological activity and synthetic utility. The structure integrates a carboxylic acid (–COOH), a chiral secondary alcohol (–OH), and a ketone carbonyl (–C=O) adjacent to a phenyl group, creating a multifunctional scaffold [1] [8].
Stereochemical features: The molecule’s reactivity is governed by its chiral environment. The S-enantiomer exhibits distinct binding affinities in enzymatic systems due to spatial alignment of its hydroxy and keto groups. This configuration is typically confirmed via chiral HPLC or optical rotation analysis, with the (S)-form displaying specific rotation values distinct from its (R)-counterpart [3].
Table 1: Structural Features of 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid
Property | Description |
---|---|
Systematic Name | (2S)-2-Hydroxy-4-oxo-4-phenylbutanoic acid |
Functional Groups | Carboxylic acid, chiral secondary alcohol, ketone, phenyl ring |
Chiral Center | C2 (S-configuration) |
Key Bond Angles/Lengths | C2–O (alcohol): ~1.42 Å; C4=O (ketone): ~1.21 Å; O–H (alcohol): ~0.96 Å |
Spectroscopic characterization:
The crystal packing of related derivatives reveals intermolecular hydrogen bonding between carboxylic dimers and C=O⋯H–O interactions, stabilizing the lattice and influencing solubility [8].
2-(S)-Hydroxy-4-oxo-4-phenylbutyric acid is a key chiral intermediate for synthesizing angiotensin-converting enzyme (ACE) inhibitors, including benazepril, enalapril, and quinapril. These drugs treat hypertension by blocking angiotensin II formation. The compound’s structural analogy to natural amino acid derivatives enables its integration into the pharmacophore of ACE inhibitors, where the chiral hydroxy group coordinates with the enzyme’s zinc center [3] [9].
Biocatalytic reduction: The primary route to this precursor involves asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA). Engineered enzymes like the Y52L/F299Y mutant of Lactobacillus bulgaricus d-lactate dehydrogenase (d-nLDH) achieve near-perfect stereoselectivity (>99% ee) under mild conditions [3]. This mutant’s expanded active site accommodates OPBA’s phenyl group, facilitating hydride transfer from NADH to the si-face of the substrate to yield the (S)-product [3].
Table 2: Production Methods for 2-(S)-Hydroxy-4-oxo-4-phenylbutyric Acid Precursors
Method | Catalyst/System | Yield | ee (%) | Advantages/Limitations |
---|---|---|---|---|
Chemical Hydrogenation | Pt/Al₂O₃ with Cinchona alkaloids | ~60% | ≤92% | High pressure/temperature; moderate ee |
Biocatalytic Reduction | d-nLDHY52L/F299Y/FDH | 98% | >99% | Mild conditions; high ee; requires cofactor |
Whole-Cell Biotransformation | E. coli DF (d-nLDHmut + FDH) | 95% | >99% | In-situ cofactor regeneration; scalable |
Cofactor regeneration: Economical synthesis requires NAD(P)H recycling. Dual-enzyme systems—such as d-nLDH coupled with formate dehydrogenase (FDH)—convert formate to CO₂ while regenerating NADH [3]. Recent advances fuse carbonyl reductase (CpCR) with glucose dehydrogenase (GDH), enabling a self-sufficient biocatalyst (e.g., GDH-L-CpCR) that achieves 99.9% ee and 98.3% conversion at 30 mM substrate [10].
Structural analogy in drug design: The hydroxy-keto acid moiety mimics transition states in peptide hydrolysis by ACE. In benazepril synthesis, the compound is esterified and coupled with benzazepine to form the active drug. Its chiral integrity ensures optimal binding to ACE’s S₁ pocket, where the phenyl group enhances hydrophobic interactions [3] [5].
Early approaches (1980s–1990s): Initial routes relied on chemical resolution of racemic mixtures using chiral bases like cinchonidine. Yields were limited to ≤50%, and enantioselectivity rarely exceeded 80% [9]. Microbial reduction emerged as an alternative; Candida holmii and Rhodotorula minuta were among the first yeasts identified for OPBA reduction, though ee values remained suboptimal (81–90%) [9].
Enzyme discovery era (2000s): The advent of genome mining accelerated carbonyl reductase identification. Candida boidinii CIOC21 and Candida krusei SW2026 were isolated as (R)-selective strains, prompting protein engineering to reverse stereoselectivity for (S)-isomers [9] [10]. Key innovations included:
Table 3: Evolution of Biocatalytic Methods for β-Hydroxy-Keto Acid Synthesis
Period | Milestone | Impact |
---|---|---|
Pre-2000 | Microbial screening (Candida, Rhodotorula) | Proof of concept; low ee (≤90%) and substrate tolerance |
2000–2010 | Recombinant expression of d-nLDH mutants | >99% ee; TON improved 20-fold |
2010–Present | Fusion enzymes (e.g., GDH-L-CpCR); HDF strategies | 920 mM substrate processing; volumetric activity: 1960 U/mL |
Modern innovations (2010s–present): High-density fermentation (HDF) and fusion proteins revolutionized production. HDF boosted enzyme yields 16.2-fold over flask cultures, while fused GDH-L-CpCR minimized cofactor diffusion, enabling a substrate feeding strategy that achieved 920 mM OPBE conversion [10]. Concurrently, computational enzyme design refined substrate binding pockets, with molecular dynamics simulations guiding mutations for enhanced (S)-selectivity [3] [10].
The trajectory underscores a shift from empirical screening to rational protein design and process integration, positioning 2-(S)-hydroxy-4-oxo-4-phenylbutyric acid as a model for chiral synthon manufacturing.
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7